molecular formula C15H20O4 B1611198 tert-butyl 4-(benzyloxy)-3-oxobutanoate CAS No. 95967-46-7

tert-butyl 4-(benzyloxy)-3-oxobutanoate

Cat. No.: B1611198
CAS No.: 95967-46-7
M. Wt: 264.32 g/mol
InChI Key: NQCSIYAFJRYQHX-UHFFFAOYSA-N
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Description

tert-butyl 4-(benzyloxy)-3-oxobutanoate is a versatile chemical compound known for its diverse applications in various fields. This compound belongs to the class of drugs called fibrates and works by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with 3-oxo-4-(phenylmethoxy)-1,1-dimethylethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity. The use of environmentally friendly solvents and catalysts is also a focus in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(benzyloxy)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

tert-butyl 4-(benzyloxy)-3-oxobutanoate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is studied for its effects on lipid metabolism and its potential role in treating metabolic disorders.

    Medicine: As fenofibrate, it is used to manage dyslipidemia and reduce the risk of cardiovascular diseases.

    Industry: It is utilized in manufacturing processes to improve product quality and efficiency.

Comparison with Similar Compounds

Similar Compounds

    Clofibrate: Another fibrate used to lower lipid levels.

    Gemfibrozil: A fibrate that also targets lipid metabolism.

    Bezafibrate: A fibrate with similar lipid-lowering effects.

Uniqueness

tert-butyl 4-(benzyloxy)-3-oxobutanoate is unique due to its specific molecular structure, which allows it to effectively activate PPARs and modulate lipid metabolism. Its efficacy in reducing triglycerides and increasing HDL cholesterol makes it a valuable compound in the treatment of dyslipidemia and related conditions.

Properties

IUPAC Name

tert-butyl 3-oxo-4-phenylmethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-15(2,3)19-14(17)9-13(16)11-18-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCSIYAFJRYQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476265
Record name Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95967-46-7
Record name Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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